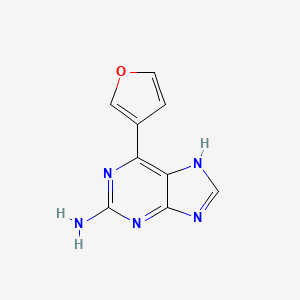

6-(3-furyl)-9H-purin-2-amine

Description

6-(3-Furyl)-9H-purin-2-amine is a purine derivative characterized by a furan substituent at the 6-position of the purine ring. The compound’s structure combines the aromatic heterocyclic furan ring with the adenine-like purine scaffold, which is frequently exploited in medicinal chemistry for targeting enzymes such as kinases or nucleic acid-binding proteins .

Properties

IUPAC Name |

6-(furan-3-yl)-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O/c10-9-13-6(5-1-2-15-3-5)7-8(14-9)12-4-11-7/h1-4H,(H3,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCCEDIESJJCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=C3C(=NC(=N2)N)N=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and chemical properties of 6-substituted purine derivatives are highly dependent on the nature and position of the substituent. Below is a comparison of key analogs:

Mechanistic and Functional Insights

- Kinase Inhibition: NU6300 (6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine) covalently inhibits CDK2 by targeting Lys89, demonstrating irreversible binding—a unique mechanism compared to non-covalent analogs like Silmitasertib . Silmitasertib, despite being a Casein kinase II inhibitor, also inhibits mTOR and PI3K-α, highlighting the promiscuity of purine-based scaffolds in targeting multiple kinases .

- Antifungal Activity :

- Cellular Imaging: SPG1/SPG2 (6-(4-(aminomethyl)benzyloxy)-9H-purin-2-amine derivatives) are used as fluorescent probes, illustrating how hydrophilic substitutions enable organelle-specific localization .

Target Selectivity Challenges

- Off-Target Effects: Compounds like 6-[6-(diethylaminopyridin-3-yl]-N-[4-(4-morpholinyl)phenyl]-9H-purin-2-amine were initially annotated as Jak3 inhibitors but later found to inhibit PDPK1, underscoring the complexity of predicting MOA based on structure alone .

Key Research Findings and Implications

Structural Flexibility : The purine scaffold tolerates diverse substitutions (e.g., furyl, aryl, alkoxy), enabling tailored interactions with targets such as kinases, nucleic acids, or fungal enzymes .

Covalent Inhibition : The vinyl sulfone group in NU6300 represents a strategic advance in designing irreversible inhibitors, offering prolonged therapeutic effects .

Positional Isomerism : The 3-furyl vs. 2-furyl substitution in purines may drastically alter binding kinetics, warranting further exploration for optimizing selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.